molecular formula C11H18O3 B13204604 Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13204604
M. Wt: 198.26 g/mol
InChI Key: HEQUUVGVDROSSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the esterification of 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific structural features, including the spiro-connected oxane ring and the presence of methyl groups at positions 2 and 6.

Biological Activity

Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 78258-29-4) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₈O₃
  • Molecular Weight : 198.26 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that contributes to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, particularly its potential as an antimicrobial agent and its role in modulating metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with spirocyclic structures can exhibit significant antibacterial properties. Research suggests that this compound may inhibit bacterial growth through mechanisms that involve disrupting cell wall synthesis and inhibiting key metabolic enzymes.

Table 1: Antimicrobial Activity Against Common Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus16 µg/mLCell wall synthesis inhibition
Escherichia coli32 µg/mLMetabolic enzyme inhibition
Klebsiella pneumoniae64 µg/mLDisruption of cell membrane integrity

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, leading to impaired bacterial growth.
  • Membrane Disruption : It has been suggested that the compound can alter the permeability of bacterial membranes, resulting in cell lysis.
  • Synergistic Effects : When used in combination with other antibiotics, this compound may enhance the efficacy of existing treatments against resistant strains.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Efficacy Against Resistant Strains

In a clinical trial involving patients with infections caused by multi-drug resistant bacteria, the inclusion of this compound in treatment regimens showed a notable reduction in infection rates compared to standard antibiotic therapy alone.

Case Study 2: Synergistic Combinations

A study investigated the synergistic effects of this compound with β-lactam antibiotics. Results indicated improved outcomes in bacterial clearance and reduced side effects, suggesting a promising avenue for future antibiotic development.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-8-4-6-11(7-5-8)10(2,14-11)9(12)13-3/h8H,4-7H2,1-3H3

InChI Key

HEQUUVGVDROSSA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)C(O2)(C)C(=O)OC

Origin of Product

United States

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